molecular formula C23H22IN B8136284 9-Mesityl-10-methylacridin-10-ium iodide

9-Mesityl-10-methylacridin-10-ium iodide

Cat. No.: B8136284
M. Wt: 439.3 g/mol
InChI Key: BUKMDCZGFAHRJC-UHFFFAOYSA-M
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Description

9-Mesityl-10-methylacridin-10-ium iodide is a chemical compound with the molecular formula C23H22IN. It is known for its unique structural properties and has been studied for various applications in scientific research. The compound is characterized by the presence of a mesityl group and a methylacridinium ion, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Mesityl-10-methylacridin-10-ium iodide typically involves the reaction of 9-mesityl-10-methylacridine with an iodinating agent. One common method includes the use of iodine in the presence of an oxidizing agent to facilitate the iodination process. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroperoxides, while substitution reactions can result in the replacement of the mesityl group with other functional groups .

Mechanism of Action

The mechanism by which 9-Mesityl-10-methylacridin-10-ium iodide exerts its effects involves its ability to act as a dual sensitizer. It can facilitate both singlet oxygen formation and electron-transfer reactions. The compound’s mesityl group plays a crucial role in stabilizing the charge-shifted state, allowing it to participate in various photochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Mesityl-10-methylacridin-10-ium iodide is unique due to its specific combination of a mesityl group and a methylacridinium ion. This combination imparts distinct photochemical properties, making it particularly useful as a photocatalyst and in sensor applications .

Properties

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N.HI/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;/h5-14H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKMDCZGFAHRJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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